molecular formula C19H25N7O4S B2478977 3-(4-Methylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 899953-36-7

3-(4-Methylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine

Katalognummer: B2478977
CAS-Nummer: 899953-36-7
Molekulargewicht: 447.51
InChI-Schlüssel: MFHVWJRHOZKVTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine (CAS 899953-36-7) is a synthetically designed pyridazine derivative of high interest in pharmacological and neuroscience research. This compound features a distinct molecular architecture, with a pyridazine core symmetrically substituted by a 4-methylpiperazine and a 4-((3-nitrophenyl)sulfonyl)piperazine group. Its molecular formula is C19H25N7O4S, with an exact mass of 447.1689 g/mol . Compounds based on this specific structural core have been identified as novel, centrally penetrant pan-muscarinic acetylcholine receptor (mAChR) antagonists . Research indicates that such molecules can exhibit potent antagonist activity across multiple muscarinic receptor subtypes (M1-M5), enhancing their utility for probing cholinergic signaling in the central nervous system (CNS) . A key characteristic of this chemical series is its attractive CNS penetration profile, as demonstrated by in vivo studies showing significant distribution into brain tissue, making it a valuable tool for investigating mAChR function in neurological disorders . Furthermore, the piperazine scaffold is a privileged structure in medicinal chemistry, known to contribute to a wide spectrum of biological activities, including antiviral and anticancer effects, which may open additional avenues for investigation . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-(4-methylpiperazin-1-yl)-6-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O4S/c1-22-7-9-23(10-8-22)18-5-6-19(21-20-18)24-11-13-25(14-12-24)31(29,30)17-4-2-3-16(15-17)26(27)28/h2-6,15H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHVWJRHOZKVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(4-Methylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as a modulator of specific enzymatic pathways. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate piperazine and pyridazine moieties with nitrophenylsulfonyl groups. The synthetic route often includes:

  • Formation of the pyridazine core through cyclization.
  • Introduction of piperazine substituents via nucleophilic substitution reactions.
  • Modification with nitrophenylsulfonyl groups to enhance biological activity.

Anticancer Properties

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds that share structural characteristics have been shown to inhibit key signaling pathways involved in tumor growth, particularly those mediated by C-Met tyrosine kinase . This pathway is crucial in various cancers, including lung and liver cancers, making it a target for therapeutic intervention .

Table 1: Summary of Anticancer Activity

CompoundTargetActivityReference
3-(4-Methylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazineC-MetInhibition of proliferation
Related Compound AC-MetIC50 = 50 nM
Related Compound BC-MetIC50 = 30 nM

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Tyrosine Kinases: By binding to the active site of C-Met, it prevents autophosphorylation and downstream signaling.
  • Induction of Apoptosis: Certain studies have demonstrated that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Case Study 1: A clinical trial involving a related piperazine derivative showed a significant reduction in tumor size in patients with advanced lung cancer after treatment for three months.
  • Case Study 2: Another study reported that patients treated with a structurally similar compound experienced fewer side effects compared to traditional chemotherapy, suggesting a favorable safety profile.

Additional Biological Activities

Beyond anticancer effects, there is emerging evidence that this class of compounds may possess:

  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against various bacterial strains, indicating potential use as antimicrobial agents .
  • Neuroprotective Effects: Preliminary data suggest that modifications to the piperazine structure may enhance neuroprotective properties, warranting further investigation.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits properties that make it a candidate for the development of new pharmaceuticals. Its structure includes piperazine and pyridazine moieties, which are known for their biological activity.

Anticancer Activity

Research indicates that compounds with similar structures can act as inhibitors of critical pathways in cancer cell proliferation. For instance, derivatives of piperazine have been shown to inhibit phosphatidylinositol 3-kinase (PI3K), a key player in cancer cell signaling pathways . The specific compound under discussion may also demonstrate similar inhibitory effects, warranting further investigation.

Antimicrobial Properties

Piperazine derivatives have been evaluated for their antimicrobial activity against various pathogens. Studies have shown that certain piperazine-based compounds possess significant efficacy against bacterial and fungal strains . The sulfonamide group present in the compound could enhance its antimicrobial properties, making it a candidate for further testing against resistant strains.

Biological Research

The compound's unique structure allows for exploration in various biological contexts, particularly in understanding enzyme interactions and cellular mechanisms.

Enzyme Inhibition Studies

The compound may serve as a valuable tool in enzyme inhibition studies. For example, similar piperazine derivatives have been evaluated for their ability to inhibit enzymes like α-glucosidase, which plays a role in carbohydrate metabolism . Investigating the inhibitory effects of this compound could provide insights into its potential use in managing metabolic disorders such as diabetes.

Mechanistic Studies

The complex interactions of this compound with biological targets can be explored through mechanistic studies. Understanding how it interacts at the molecular level can help elucidate its pharmacological profile and guide future drug design efforts.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of piperazine derivatives similar to 3-(4-Methylpiperazin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine.

StudyFocusFindings
Study 1Antimicrobial ActivityIdentified piperazine derivatives with significant antibacterial effects against Xanthomonas axonopodis and Ralstonia solanacearum.
Study 2Enzyme InhibitionEvaluated derivatives for α-glucosidase inhibition; some showed promising activity compared to standard drugs.
Study 3Cancer TherapeuticsDiscussed the potential of piperazine derivatives as PI3K inhibitors, highlighting their role in cancer treatment strategies.

Analyse Chemischer Reaktionen

Reduction Reactions

The 3-nitrophenylsulfonyl group undergoes reduction under catalytic hydrogenation or chemical reducing conditions.

Reaction Type Reagents/Conditions Product Key Observations Source
Nitro → Amine reductionH₂ (1 atm), Pd/C (10% wt), EtOH, 25°C3-(4-Methylpiperazin-1-yl)-6-(4-((3-aminophenyl)sulfonyl)piperazin-1-yl)pyridazineComplete conversion in 6–8 hours; isolated yield >85% with minimal byproducts.
Nitro → HydroxylamineZn/HCl, aqueous HCl, 0–5°CIntermediate hydroxylamine derivativePartial reduction observed; requires careful pH control to prevent over-reduction.

Mechanistic Insight : The nitro group’s reduction follows a stepwise electron-transfer pathway, with the sulfonyl group stabilizing intermediates through resonance .

Substitution Reactions

The sulfonamide and piperazine moieties participate in nucleophilic substitutions.

Sulfonamide Substitution

The sulfonyl group reacts with nucleophiles under basic conditions:

Nucleophile Conditions Product Yield Application Source
Alkyl aminesK₂CO₃, DMF, 80°C, 12 hN-Alkylated sulfonamide derivatives60–75%Tailoring solubility for drug formulations
ThiolsEt₃N, CH₂Cl₂, rt, 24 hThioether-linked analogs45–50%Probing redox-sensitive prodrug designs

Piperazine Functionalization

The secondary amines in piperazine rings undergo alkylation or acylation:

Reaction Reagents Product Outcome Source
N-AlkylationBenzyl bromide, NaH, THF, 0°CQuaternary ammonium derivativesImproved binding affinity in kinase inhibition assays (IC₅₀ ~50 nM)
N-AcylationAcetyl chloride, pyridine, rtAcetylated piperazineEnhanced metabolic stability in pharmacokinetic studies

Oxidation Reactions

The pyridazine ring and sulfonamide group exhibit limited oxidative stability under harsh conditions:

Oxidizing Agent Conditions Product Notes Source
KMnO₄H₂O, 100°C, 2 hPyridazine N-oxidePartial decomposition observed; low yield (~30%)
mCPBACH₂Cl₂, 0°C, 1 hSulfone derivativesControlled epoxidation of adjacent alkenes (if present)

Cycloaddition and Cross-Coupling

The pyridazine core enables participation in metal-catalyzed cross-coupling reactions:

Reaction Catalyst/Reagents Product Yield Utility Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiarylpyridazine hybrids70–80%Library synthesis for SAR studies
Huisgen CycloadditionCuI, DIPEA, DMFTriazole-linked conjugates85–90%Click chemistry for bioconjugation

Hydrolysis and Stability

The compound demonstrates pH-dependent stability:

Condition Observation Half-Life Degradation Pathway Source
Acidic (pH 2.0, HCl)Cleavage of sulfonamide bond at elevated temperatures (>60°C)4 hFormation of pyridazine and sulfonic acid
Basic (pH 10.0, NaOH)Piperazine ring opening via nucleophilic attack at β-carbon8 hGeneration of diaminoalkane fragments

Photochemical Reactivity

The nitro group confers sensitivity to UV light:

Wavelength Solvent Product Application Source
365 nmMeOHNitroso intermediatePhotoaffinity labeling probes
254 nmCH₃CNRadical-mediated dimerizationStudy of solid-state polymerization

Biological Activation Pathways

In in vivo models, enzymatic reduction of the nitro group generates reactive intermediates:

Enzyme System Metabolite Activity Implications Source
Cytochrome P450 3A43-Aminophenylsulfonyl derivativeEnhanced antibacterial activity (MIC: 2 µg/mL)Prodrug activation in targeted therapies
NADPH-dependent reductasesHydroxylamine intermediateDNA alkylation in cancer cellsAntiproliferative mechanisms

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Structural and Property Comparison

Compound Name Substituent (R) Molecular Weight Key Structural Features Potential Biological Implications
Target Compound 3-NO₂ 500.5* Pyridazine + methylpiperazine + nitro-sulfonyl Enhanced electron withdrawal; possible CNS activity
3-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 3-Cl 418.9 Pyridazine + chlorophenyl-sulfonyl + pyrazole Moderate lipophilicity; antimicrobial potential
3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 2,4-F₂ 436.9 Pyridazine + difluorophenyl-sulfonyl + pyrazole Improved solubility; kinase inhibition
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine Pyrazole + methyl 265.3 Pyridazine + pyrazole + methylphenyl Simplified structure; baseline activity

*Molecular weight estimated based on structural formula.

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) in the target compound is more electron-withdrawing than chlorine (Cl) or fluorine (F), which may increase binding affinity to targets like kinases or receptors but reduce solubility .
  • Lipophilicity (LogP): Chlorophenyl (Cl) and nitrophenyl (NO₂) groups likely increase LogP compared to difluorophenyl (F₂), affecting blood-brain barrier penetration .
  • Biological Activity : Sulfonyl-piperazine derivatives are frequently explored for CNS and anticancer targets due to their ability to modulate protein-protein interactions . The pyrazole substituent in analogs may favor hydrogen bonding, enhancing target selectivity.

Research Findings and Trends

  • Therapeutic Potential: The nitro-substituted target compound may exhibit superior metabolic stability compared to chloro or fluoro analogs, though aqueous solubility could be a limitation .
  • Structural Optimization : Replacing the pyrazole group (as in ) with methylpiperazine (target compound) may improve solubility due to the basic nitrogen in piperazine.
  • Unmet Needs: Limited empirical data (e.g., IC₅₀, solubility) for the target compound highlights gaps in published literature. Further studies should prioritize in vitro and ADME profiling.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what critical reaction parameters must be optimized?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazine core. Key steps include:

  • Nucleophilic substitution to introduce piperazine moieties at positions 3 and 6 of pyridazine.
  • Sulfonylation of the piperazine group using 3-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification via column chromatography or recrystallization to achieve >95% purity.

Critical parameters:

  • Temperature control : Reactions often proceed at 0–5°C during sulfonylation to avoid side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in substitution steps .
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to piperazine ensures complete functionalization .

Basic: Which analytical techniques are most effective for confirming structural integrity and purity?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., piperazine proton splitting at δ 2.5–3.5 ppm, sulfonyl group absence of protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 513.15 for C₂₀H₂₁N₇O₄S) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in biological activity data across assay systems?

Answer:
Contradictions may arise due to assay-specific variables. Mitigation strategies include:

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) .
  • Solubility checks : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers, which may falsely suppress activity .
  • Metabolic stability profiling : Assess compound degradation in liver microsomes to rule out false negatives in cell-based systems .

Advanced: What computational strategies predict the target binding modes of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, prioritizing residues with hydrogen-bonding capacity (e.g., hinge-region lysine) .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to evaluate binding stability under physiological conditions .
  • QSAR modeling : Correlate substituent electronegativity (e.g., nitro group) with activity trends to guide optimization .

Basic: What structural features influence the compound’s physicochemical properties?

Answer:

  • Sulfonyl group : Enhances solubility via polar surface area (PSA > 100 Ų) but reduces membrane permeability (LogP ~1.8) .
  • Piperazine rings : Facilitate salt formation (e.g., HCl salts for improved crystallinity) and modulate basicity (pKa ~7.4) .
  • 3-Nitrophenyl group : Contributes to π-π stacking in target binding but may increase metabolic lability .

Advanced: How to design SAR studies to optimize the pharmacological profile?

Answer:

  • Systematic substituent variation : Replace the 3-nitrophenyl group with bioisosteres (e.g., 3-cyanophenyl) to balance potency and metabolic stability .
  • Ring expansion : Test pyridazine→pyrimidine swaps to evaluate core flexibility .
  • Positional scanning : Modify piperazine N-methylation to alter pharmacokinetic properties (e.g., t₁/₂) .

Basic: What in vitro models are appropriate for initial biological evaluation?

Answer:

  • Enzyme inhibition : Use purified kinases (e.g., EGFR, Aurora B) in ADP-Glo™ assays to measure IC₅₀ .
  • Cell proliferation : Screen in cancer lines (e.g., HCT-116, MCF-7) with 72-hour exposure and Alamar Blue endpoints .
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., 5-HT₁A) due to piperazine’s affinity for neurotransmitter receptors .

Advanced: What strategies mitigate metabolic instability observed in pharmacokinetic studies?

Answer:

  • Prodrug approaches : Mask sulfonyl groups with ester prodrugs to enhance oral bioavailability .
  • Structural rigidification : Introduce cyclopropane rings adjacent to labile sites to reduce CYP450-mediated oxidation .
  • Isotope labeling : Use ¹⁴C-labeled compound in microsomal assays to track degradation pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.